molecular formula C15H14OS B8265561 2,2-Diphenyl-1,3-oxathiolane

2,2-Diphenyl-1,3-oxathiolane

Cat. No.: B8265561
M. Wt: 242.3 g/mol
InChI Key: YYVQRWLZGPYQEK-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1,3-oxathiolane is a heterocyclic compound featuring a five-membered ring composed of three carbon atoms, one oxygen atom, and one sulfur atom The compound is characterized by the presence of two phenyl groups attached to the second carbon atom of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-1,3-oxathiolane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of carbon disulfide with 2-methyloxirane in the presence of a base such as pyridine. The reaction is carried out in nitromethane at ambient conditions, yielding 5-methyl-1,3-oxathiolane-2-thione . The reaction conditions can be optimized by varying the base and solvent to achieve higher yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents is crucial in scaling up the production process while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenyl-1,3-oxathiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of catalysts such as palladium or nickel.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted oxathiolanes depending on the reagents used.

Scientific Research Applications

2,2-Diphenyl-1,3-oxathiolane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable intermediates and transition states makes it a valuable reagent in various chemical transformations. The presence of phenyl groups enhances its stability and reactivity, allowing for selective reactions with different substrates .

Comparison with Similar Compounds

    1,3-Oxathiolane: A related compound with a similar ring structure but different substituents.

    1,3-Thiazolidine: Another heterocyclic compound with a sulfur atom in the ring, but with different chemical properties and applications.

Uniqueness: 2,2-Diphenyl-1,3-oxathiolane is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry. Its ability to undergo a wide range of chemical reactions and form stable intermediates sets it apart from other similar compounds .

Properties

IUPAC Name

2,2-diphenyl-1,3-oxathiolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS/c1-3-7-13(8-4-1)15(16-11-12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVQRWLZGPYQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(O1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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